
1-(2-Hydroxyphenyl)-2-phenoxyethanone
Overview
Description
1-(2-Hydroxyphenyl)-2-phenoxyethanone, also known as benzophenone-1, is a chemical compound that belongs to the family of benzophenones. It is commonly used as a UV filter in various personal care products, including sunscreens, lotions, and lip balms. In recent years, there has been a growing interest in the scientific research application of 1-(2-Hydroxyphenyl)-2-phenoxyethanone due to its potential health effects and mechanism of action.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : The compound 1-(2-Hydroxyphenyl)-2-phenoxyethanone can be involved in the synthesis of complex molecules. For instance, when reacted with trimethyl acetic anhydride, it leads to the formation of a product useful in various research areas due to its versatility in transformation processes (Lugemwa, 2019).
Chemical Transformation and Degradation Studies
- Understanding Degradation Mechanisms : The study of phenolic beta-1 lignin substructure model compounds, similar in structure to 1-(2-Hydroxyphenyl)-2-phenoxyethanone, provides insights into their degradation by laccase, revealing multiple reaction types including C alpha-C beta cleavage and alkyl-aryl cleavage, which are crucial for understanding the environmental breakdown of such compounds (Kawai, Umezawa, & Higuchi, 1988).
Applications in Material Science
- Enhancing Reactivity in Material Science : Compounds structurally related to 1-(2-Hydroxyphenyl)-2-phenoxyethanone are explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This shows the potential of using such phenolic compounds in material science, particularly in the development of new materials with tailored properties (Trejo-Machin et al., 2017).
Role in Photophysical Studies
- Photophysical Properties : The study of related hydroxyphenyl compounds in the context of lanthanide-centered hybrid materials demonstrates their role in influencing photophysical properties, which can be critical in designing materials for specific optical applications (Liu & Yan, 2008).
Implications in Environmental Sciences
- Bioremediation Potential : Compounds similar to 1-(2-Hydroxyphenyl)-2-phenoxyethanone have been studied for their biodegradability and potential role in bioremediation, particularly in the context of environmental pollutants like Bisphenol A, suggesting potential applications in environmental cleanup technologies (Chhaya & Gupte, 2013).
properties
IUPAC Name |
1-(2-hydroxyphenyl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)10-17-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBGVKQUVURTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-2-phenoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




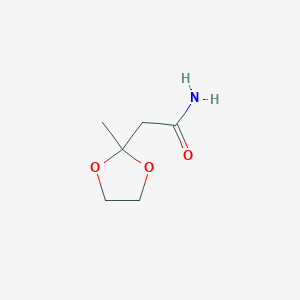
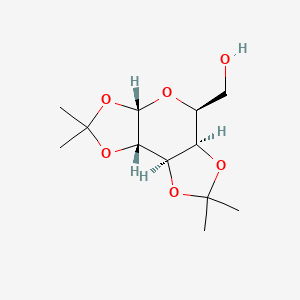
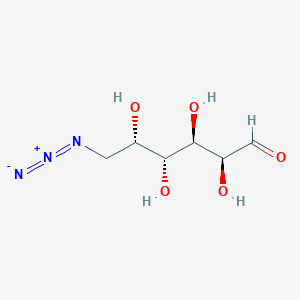

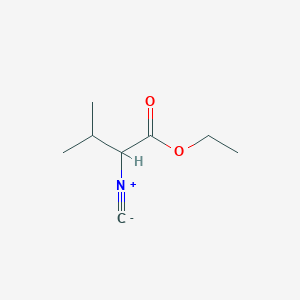
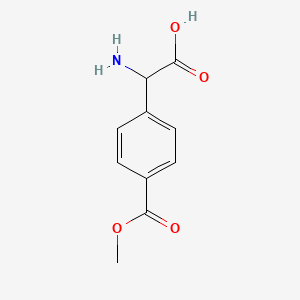
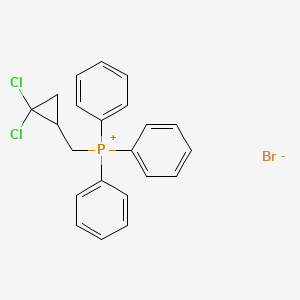

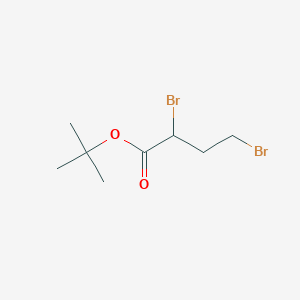
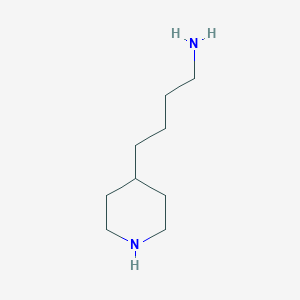

![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)
![4-[(2,4-Dichlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043041.png)